N-[3-(Acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide
N-[3-(Acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
879341-28-3
VCID:
VC0354796
InChI:
InChI=1S/C18H20N2O3/c1-12-7-13(2)9-17(8-12)23-11-18(22)20-16-6-4-5-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
SMILES:
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C
Molecular Formula:
C18H20N2O3
Molecular Weight:
312.4g/mol
N-[3-(Acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide
CAS No.: 879341-28-3
Main Products
VCID: VC0354796
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4g/mol
CAS No. | 879341-28-3 |
---|---|
Product Name | N-[3-(Acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
Molecular Formula | C18H20N2O3 |
Molecular Weight | 312.4g/mol |
IUPAC Name | N-(3-acetamidophenyl)-2-(3,5-dimethylphenoxy)acetamide |
Standard InChI | InChI=1S/C18H20N2O3/c1-12-7-13(2)9-17(8-12)23-11-18(22)20-16-6-4-5-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Standard InChIKey | IUFVKXOEYAVVCC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C |
Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C |
PubChem Compound | 9535297 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume